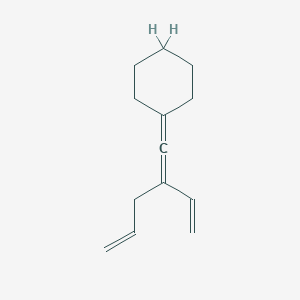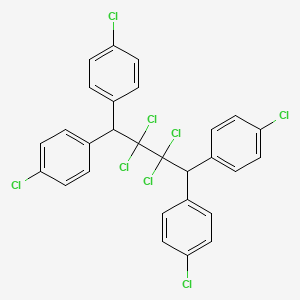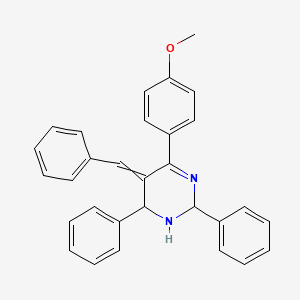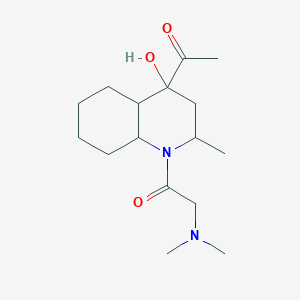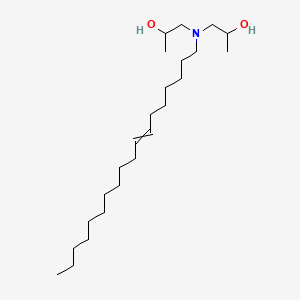
2-Propanol, 1,1'-(octadecenylimino)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1,1’-(octadecenylimino)bis- is a chemical compound with the molecular formula C24H49NO2. It is also known as oleyl amine ethoxylate 2PO. This compound is characterized by the presence of a long hydrocarbon chain and an imino group, making it a versatile molecule with various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1’-(octadecenylimino)bis- typically involves the reaction of oleylamine with propylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the reaction. The process involves the nucleophilic attack of the amine group on the epoxide ring, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Propanol, 1,1’-(octadecenylimino)bis- is carried out in large reactors where oleylamine and propylene oxide are mixed in the presence of a catalyst. The reaction is conducted at elevated temperatures and pressures to ensure complete conversion of the reactants. The product is then purified through distillation or other separation techniques to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1,1’-(octadecenylimino)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The imino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines.
Scientific Research Applications
2-Propanol, 1,1’-(octadecenylimino)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is employed in the formulation of biological assays and as a stabilizing agent for proteins and enzymes.
Medicine: It is used in the development of pharmaceutical formulations and drug delivery systems.
Industry: The compound finds applications in the production of cosmetics, detergents, and other personal care products.
Mechanism of Action
The mechanism of action of 2-Propanol, 1,1’-(octadecenylimino)bis- involves its interaction with various molecular targets. The long hydrocarbon chain allows it to interact with lipid membranes, altering their properties and enhancing the solubility of hydrophobic compounds. The imino group can form hydrogen bonds with other molecules, stabilizing their structures and enhancing their activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(octadecenylimino)bis(2-propanol)
- Oleyl amine ethoxylate
- 2-Propanol, 1,1’-(octadecen-1-ylimino)bis-
Uniqueness
2-Propanol, 1,1’-(octadecenylimino)bis- is unique due to its specific structure, which combines a long hydrocarbon chain with an imino group. This combination imparts unique properties, such as enhanced solubility and stability, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
65086-71-7 |
|---|---|
Molecular Formula |
C24H49NO2 |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
1-[2-hydroxypropyl(octadec-7-enyl)amino]propan-2-ol |
InChI |
InChI=1S/C24H49NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(21-23(2)26)22-24(3)27/h13-14,23-24,26-27H,4-12,15-22H2,1-3H3 |
InChI Key |
XAIZPOWRIVCNAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCCN(CC(C)O)CC(C)O |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole](/img/structure/B14479493.png)

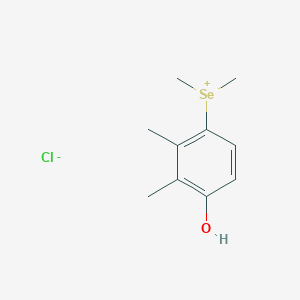
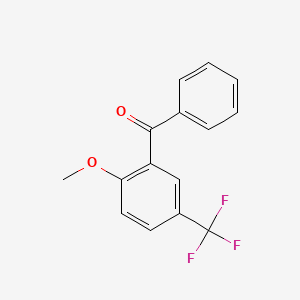
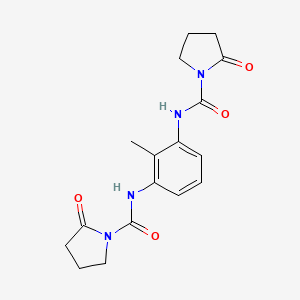
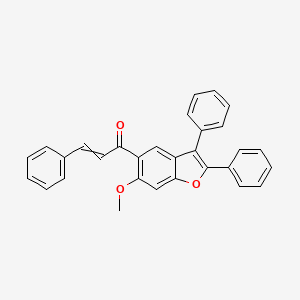
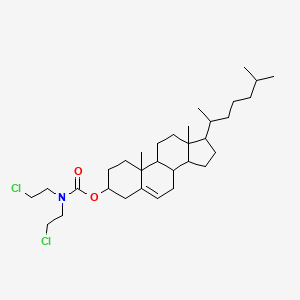
![2-[3-(4-Hydroxyphenyl)propyl]phenol](/img/structure/B14479548.png)
![3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid](/img/structure/B14479555.png)
![Benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14479562.png)
